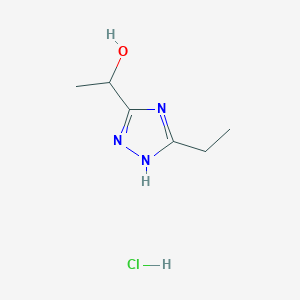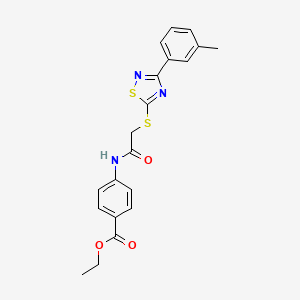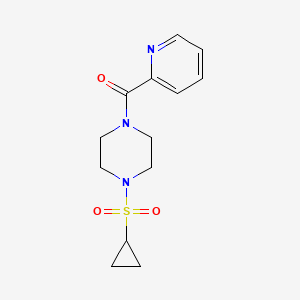
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is a chemical compound with potential applications in scientific research. This compound is often used as a tool in pharmacological studies to investigate the mechanism of action of various drugs. In
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
(a) Design and Synthesis: In recent research, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra.
(b) Activity Against Mycobacterium tuberculosis: Several compounds from this series demonstrated significant anti-tubercular activity. Notably, compounds 6a, 6e, 6h, 6j, and 6k (from Series-I) and compound 7e (from Series-II) exhibited potent inhibitory effects against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Additionally, these compounds showed low cytotoxicity to human cells .
© Further Development: Docking studies revealed favorable molecular interactions, suggesting the suitability of these compounds for further development as anti-TB agents .
Antifungal Activity
(a) Piperazinyl Derivatives: While the specific compound hasn’t been directly studied for antifungal activity, related piperazinyl derivatives have been investigated. For instance, some 3-(4-(substituted)-piperazin-1-yl)pyridine derivatives displayed fungicidal activity against Candida galibrata strains .
Breast Cancer Cell Viability
(a) Targeting Poly (ADP-Ribose) Polymerase (PARP): Compounds containing a piperazinyl moiety have also been explored in the context of breast cancer. Specifically, 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones were developed to target poly (ADP-ribose) polymerase (PARP) in human breast cancer cells. These compounds showed significant loss of breast cancer cell viability, indicating their potential as anti-cancer agents .
Mecanismo De Acción
Target of Action
The primary target of the compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is the serotonin (5-HT) reuptake system . This system plays a crucial role in regulating mood and emotional states in the brain. By targeting this system, the compound can potentially influence mood and emotional states.
Mode of Action
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone interacts with its targets by inhibiting the reuptake of serotonin (5-HT) . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin on the post synaptic cleft.
Biochemical Pathways
The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone affects the serotonin (5-HT) reuptake pathway . By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft. This can lead to downstream effects such as mood elevation and reduction of depressive symptoms.
Pharmacokinetics
The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone has been found to be stable in human liver microsomes, indicating good pharmacokinetic properties . This suggests that the compound may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which could impact its bioavailability and therapeutic efficacy.
Result of Action
The result of the action of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is a potent antagonism of the p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus . This can lead to a reduction in immobility times in the rat forced swimming test (FST), which is indicative of an antidepressant effect .
Propiedades
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-13(12-3-1-2-6-14-12)15-7-9-16(10-8-15)20(18,19)11-4-5-11/h1-3,6,11H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWIFKWEORAGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

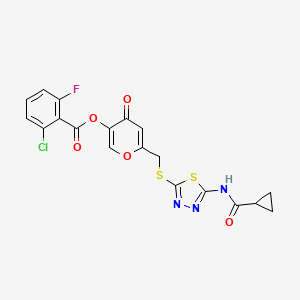
![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B2712465.png)
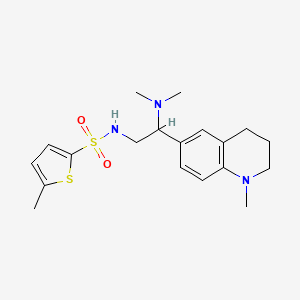
![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)
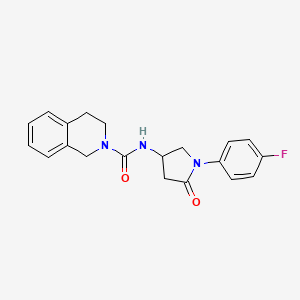
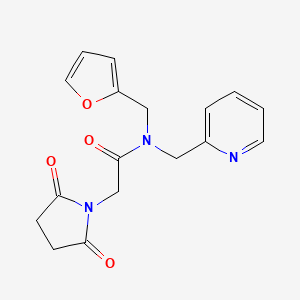
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)

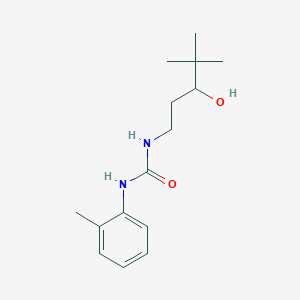

![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2712479.png)
![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2712480.png)
